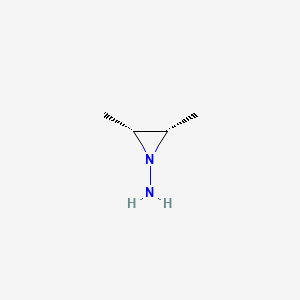

(2R,3S)-2,3-Dimethylaziridin-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

29392-95-8 |

|---|---|

Molecular Formula |

C4H10N2 |

Molecular Weight |

86.14 g/mol |

IUPAC Name |

(2S,3R)-2,3-dimethylaziridin-1-amine |

InChI |

InChI=1S/C4H10N2/c1-3-4(2)6(3)5/h3-4H,5H2,1-2H3/t3-,4+,6? |

InChI Key |

IFJMCWHUERUJGP-WBMBKJJNSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](N1N)C |

Canonical SMILES |

CC1C(N1N)C |

Origin of Product |

United States |

Mechanistic Studies and Reactivity Profiles of 2r,3s 2,3 Dimethylaziridin 1 Amine

Nucleophilic Ring-Opening Reactions of the Aziridine (B145994) Ring.

The high ring strain of approximately 26-27 kcal/mol makes aziridines susceptible to ring-opening reactions when treated with nucleophiles. These reactions are among the most important synthetic pathways for aziridines, as they can be transformed into a variety of functionalized amines. The efficiency and selectivity of these reactions are heavily dependent on the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions.

Regioselectivity and Stereospecificity in Ring Cleavage.

The nucleophilic ring-opening of unsymmetrically substituted aziridines, such as (2R,3S)-2,3-Dimethylaziridin-1-amine, can theoretically proceed via attack at either of the two ring carbons (C2 or C3). The regioselectivity of this attack is influenced by both steric and electronic factors. In the case of cis-2,3-disubstituted aziridines, nucleophilic attack generally occurs at the carbon atom that is less sterically hindered.

Under neutral or basic conditions, the reaction typically follows an S(_N)2 mechanism, involving a backside attack by the nucleophile on one of the ring carbons, leading to an inversion of the stereochemistry at that center. For this compound, this would result in a product with a specific diastereomeric configuration.

Acid-catalyzed ring-opening reactions proceed via an aziridinium (B1262131) ion intermediate. In this scenario, the regioselectivity is more complex. The nucleophilic attack may occur at the more substituted carbon due to the development of a partial positive charge that is stabilized by the alkyl groups (a feature resembling an S(_N)1-like transition state). However, steric hindrance can still direct the nucleophile to the less substituted carbon. The stereochemical outcome of acid-catalyzed ring-opening is often a net retention of configuration if the reaction proceeds through a more S(_N)1-like mechanism, or inversion if it remains S(_N)2-like. Studies on similar nonactivated 2-(1-aminoalkyl) aziridines have shown that the choice of acid can lead to highly regioselective cleavage at either C-2 or C-3 with complete stereoselectivity. researchgate.net

Influence of the N-Amino Group on Ring Strain and Reactivity towards Nucleophiles.

The N-amino group in this compound classifies it as a non-activated aziridine. Unlike aziridines bearing electron-withdrawing groups on the nitrogen (e.g., sulfonyl or acyl groups), which are highly reactive towards nucleophiles, non-activated aziridines are relatively inert. The N-amino group is electron-donating by resonance, which does not significantly enhance the electrophilicity of the ring carbons.

The basicity of the nitrogen atom in aziridines is generally lower than that of acyclic amines due to the increased s-character of the nitrogen lone pair orbital, a consequence of the strained ring geometry. srce.hr However, the exocyclic amino group can be protonated under acidic conditions, which dramatically alters the reactivity of the molecule (see Section 3.2.1.). The inherent ring strain is the primary factor driving the reactivity, but the lack of an activating group on the nitrogen means that forceful conditions or activation are typically required for nucleophilic ring-opening. mdpi.com

Diversification through Intermolecular and Intramolecular Nucleophilic Attacks.

The ring-opening of this compound can be achieved with a variety of external (intermolecular) nucleophiles, leading to a diverse range of functionalized diamine derivatives. Common nucleophiles include thiols, amines, and water. For instance, the reaction with thiols is known to open the aziridine ring with high regioselectivity, typically at the less substituted carbon atom. nih.gov

Intramolecular nucleophilic attacks are also possible if a nucleophilic functional group is present in a suitable position within the molecule or a substituent. While specific studies on this compound are not prevalent, related systems demonstrate this principle. For example, olefinic aziridines can undergo intramolecular cyclization, where the double bond acts as the nucleophile, leading to the formation of more complex heterocyclic systems. A mild Rh-catalyzed method has been developed for the synthesis of cyclic unprotected N-H 2,3-aminoethers through an olefin aziridination-aziridine ring-opening domino reaction, showcasing an intramolecular process. nih.gov

Electrophilic Transformations and Rearrangement Pathways.

Electrophilic attack on this compound primarily occurs at the basic nitrogen atoms. These transformations are crucial for activating the aziridine ring towards subsequent reactions, including nucleophilic attack and rearrangements.

Reactions Involving Protonation and Lewis Acid Activation.

Due to the presence of two basic nitrogen atoms, this compound can be readily protonated by Brønsted acids or coordinated by Lewis acids. This activation step is often essential for promoting the ring-opening reaction with weak nucleophiles. Protonation of the ring nitrogen forms a highly strained aziridinium ion, which is significantly more electrophilic than the neutral aziridine.

The resulting aziridinium ion is a potent intermediate that readily undergoes nucleophilic attack. The regioselectivity of this attack is then governed by the factors discussed in section 3.1.1. Lewis acids, such as boron trifluoride etherate (BF(_3)·OEt(_2)), can also coordinate to the nitrogen atom, generating a similar activated complex that facilitates ring cleavage. researchgate.net Lewis acid activation has been shown to be effective in promoting stereoselective rearrangements in related heterocyclic systems. nih.gov

Ring Expansion to Larger Heterocyclic Systems.

Aziridines can serve as synthons for the preparation of larger heterocyclic systems through ring expansion reactions. These transformations are driven by the release of ring strain. For an unsymmetrically substituted aziridine, ring expansion can occur through the cleavage of either of the C-N bonds or the C-C bond.

Interactive Data Table: Reactivity of Substituted Aziridines

| Aziridine Type | Activating Group | Reactivity towards Nucleophiles | Typical Reaction Conditions |

| N-Alkyl/N-H (Non-activated) | Electron-donating/neutral | Low | Acid catalysis or high temperatures required |

| N-Acyl/N-Sulfonyl (Activated) | Electron-withdrawing | High | Mild conditions, often without catalyst |

| This compound | N-Amino (Non-activated) | Low (as neutral species) | Requires protonation or Lewis acid activation |

Examination of 1,3-Dipole Formation and Cycloaddition Reactions

N-Aminoaziridines are known precursors to azomethine ylides, which are valuable 1,3-dipoles for the synthesis of five-membered nitrogen-containing heterocycles through [3+2] cycloaddition reactions. The formation of the azomethine ylide from this compound is anticipated to proceed through a thermal or photochemical ring-opening of the strained aziridine ring.

The stereochemistry of the 2,3-dimethyl substituents on the aziridine ring plays a crucial role in determining the geometry of the resulting azomethine ylide. For the cis configuration of the methyl groups in this compound, a conrotatory ring-opening is expected under thermal conditions, while a disrotatory opening is predicted under photochemical conditions, according to the Woodward-Hoffmann rules. This stereospecific ring-opening would lead to the formation of a specific geometric isomer of the azomethine ylide.

Once formed, the azomethine ylide can react with a variety of dipolarophiles. The regioselectivity and stereoselectivity of these cycloaddition reactions are governed by both steric and electronic factors, including the nature of the substituents on both the ylide and the dipolarophile. It is important to note that the N-amino group can influence the electronic properties and stability of the azomethine ylide.

A generalized scheme for the formation of an azomethine ylide from an N-aminoaziridine and its subsequent cycloaddition is presented below:

Figure 1: General scheme for 1,3-dipole formation and cycloaddition of an N-aminoaziridine.

| Reactant/Intermediate | Description |

| This compound | The starting N-aminoaziridine. |

| Azomethine Ylide | The 1,3-dipolar intermediate formed upon ring-opening. |

| Dipolarophile | A molecule with a double or triple bond that reacts with the azomethine ylide. |

| Cycloadduct | The five-membered heterocyclic product. |

Specific Reactivity Associated with the Terminal N-Amino Group

The terminal N-amino group in this compound is analogous to a primary amine in a hydrazine (B178648) derivative. This functionality is expected to exhibit a rich and distinct reactivity profile.

The oxidation of the N-amino group of this compound is expected to yield a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation could lead to the formation of a diimide intermediate, which could be unstable and either undergo further oxidation or decomposition. Stronger oxidizing agents might lead to cleavage of the N-N bond or oxidation to nitroso or nitro functionalities, though such reactions are less common for simple hydrazines.

Conversely, the N-amino group is already in a reduced state. Reduction reactions are therefore less relevant for this moiety unless it is first oxidized. For instance, if a diimide intermediate were formed, it could potentially be reduced back to the N-amino group.

| Reaction Type | Potential Oxidizing Agents | Expected Products/Intermediates |

| Mild Oxidation | Lead tetraacetate, N-bromosuccinimide | Diimide |

| Strong Oxidation | Hydrogen peroxide, Peroxy acids | Potential for N-N bond cleavage products |

The primary amino group of this compound is expected to behave as a nucleophile and readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction would lead to the formation of the corresponding N-aziridinylhydrazones. The reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate followed by dehydration.

Furthermore, the N-amino group can be derivatized by reaction with various electrophiles. For example, acylation with acid chlorides or anhydrides would yield N-acyl-N'-aziridinylhydrazines. Similarly, reaction with sulfonyl chlorides would produce the corresponding sulfonamides. These derivatization reactions can be useful for introducing functional groups or for protecting the N-amino group during other transformations.

| Reaction Type | Electrophilic Reagent | Product Class |

| Condensation | Aldehydes, Ketones | N-Aziridinylhydrazones |

| Acylation | Acid chlorides, Acid anhydrides | N'-Acyl-N-aziridinylhydrazides |

| Sulfonylation | Sulfonyl chlorides | N'-Sulfonyl-N-aziridinylhydrazides |

| Alkylation | Alkyl halides | N'-Alkyl-N-aziridinylhydrazines |

Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the specific applications of This compound according to the provided outline.

The requested topics—its use as a chiral building block for the synthesis of specific biologically relevant amines and complex heterocycles, its utility as a chiral auxiliary or ligand in asymmetric catalysis, and its potential in the development of functional materials—are highly specialized areas of research. While there is extensive literature on the applications of the broader class of chiral aziridines in these fields, specific research detailing these roles for this compound could not be located.

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres strictly to the user's detailed outline for this particular compound.

Computational and Theoretical Investigations of 2r,3s 2,3 Dimethylaziridin 1 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical methods are employed to model the distribution of electrons within a molecule, which in turn governs its chemical behavior. For (2R,3S)-2,3-Dimethylaziridin-1-amine, these calculations illuminate the consequences of its strained three-membered ring and the electronic influence of its substituents.

The aziridine (B145994) ring is characterized by significant ring strain, a consequence of the deviation of its internal bond angles (approximately 60°) from the ideal tetrahedral angle (109.5°) for sp³-hybridized atoms. This inherent strain is a primary driver of the reactivity of aziridines, particularly their propensity for ring-opening reactions. scispace.comnih.gov The total strain energy in the parent aziridine molecule is approximately 113 kJ/mol (27 kcal/mol). acs.org

| Cyclic Compound | Number of Atoms in Ring | Heteroatom | Approximate Strain Energy (kJ/mol) | Approximate Strain Energy (kcal/mol) |

|---|---|---|---|---|

| Cyclopropane | 3 | None | 115 | 27.5 |

| Aziridine | 3 | Nitrogen | 113 | 27.0 |

| Oxirane | 3 | Oxygen | 114 | 27.3 |

| Cyclobutane | 4 | None | 110 | 26.3 |

| Azetidine | 4 | Nitrogen | 108 | 25.8 |

Molecular Orbital (MO) theory describes the bonding in this compound as a combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. utah.edu The bonding in the strained aziridine ring is often described using the Walsh orbital model, similar to cyclopropane. The C-C and C-N sigma (σ) bonds within the ring are formed from the overlap of orbitals with significant p-character, resulting in "bent" or "banana" bonds where the electron density is concentrated outside the direct internuclear axis. This inefficient overlap is a key feature of the ring's high energy.

The molecular orbitals of the aziridine ring can be conceptually broken down as follows:

Bonding Molecular Orbitals (MOs) : These are lower in energy than the constituent atomic orbitals and are occupied by electrons in the ground state. youtube.com They include the σ orbitals forming the C-C and C-N bonds of the ring.

Antibonding Molecular Orbitals (MOs) : These are higher in energy and are typically unoccupied. mit.edu The lowest unoccupied molecular orbital (LUMO) of aziridines is often a σ* orbital associated with a C-N or C-C ring bond. Nucleophilic attack often targets a ring carbon, leading to the population of this antibonding orbital and subsequent C-N bond cleavage.

The nitrogen atom of the ring and the exocyclic amino nitrogen both possess lone pairs of electrons. These reside in non-bonding molecular orbitals. The interaction between these lone pairs, and their interaction with the σ bonds of the ring, are crucial in determining the molecule's conformational preferences and reactivity.

| Orbital Type | Description | Energy Level | Role in Bonding/Reactivity |

|---|---|---|---|

| σ (C-C), σ (C-N) | Formed from overlap of hybrid atomic orbitals within the ring plane. | Low (Bonding) | Forms the framework of the aziridine ring. |

| n (Nitrogen Lone Pair) | Localized primarily on the ring nitrogen atom, in an sp³-like hybrid orbital. | Intermediate (Non-bonding) | Acts as a nucleophilic and basic site. |

| σ* (C-N) | Unoccupied orbital with a node between a carbon and nitrogen atom. | High (Antibonding) | Acts as the LUMO; target for nucleophilic ring-opening. |

| σ* (C-C) | Unoccupied orbital with a node between the two carbon atoms. | High (Antibonding) | Higher in energy than σ* (C-N); cleavage is less common. |

The distribution of electron density in this compound is non-uniform due to the different electronegativities of the constituent atoms (N > C > H). This creates a permanent dipole moment and a characteristic molecular electrostatic potential (MEP). The MEP map is a valuable tool for predicting how the molecule will interact with other charged or polar species.

Regions of Negative Potential : The highest electron density is localized around the two nitrogen atoms, corresponding to their lone pairs. These regions, depicted as red or yellow on an MEP map, are the most likely sites for electrophilic attack.

Regions of Positive Potential : The hydrogen atoms bonded to the exocyclic amino group (N-H) and, to a lesser extent, those on the methyl groups (C-H) are electron-deficient. researchgate.net These areas, shown as blue on an MEP map, are susceptible to interaction with nucleophiles or bases.

Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial atomic charges, providing a quantitative picture of this charge distribution. nih.gov The electron-donating nature of the methyl groups slightly increases the electron density on the ring carbons they are attached to, which can influence the regioselectivity of ring-opening reactions. The N-amino group acts as an electronegative substituent, withdrawing electron density from the ring nitrogen. mdpi.com

| Atom | Typical Partial Charge (a.u.) | Rationale |

|---|---|---|

| Ring Nitrogen (N-ring) | -0.4 to -0.6 | High electronegativity and attachment to less electronegative carbon atoms. |

| Ring Carbons (C-ring) | -0.1 to -0.3 | Slightly negative due to bonding with hydrogen/methyl groups, but less so than nitrogen. |

| Amino Nitrogen (N-amino) | -0.7 to -0.9 | Highly electronegative and bonded to hydrogen atoms. |

| Amino Hydrogens (H-amino) | +0.3 to +0.4 | Significant positive charge due to bonding with highly electronegative nitrogen. |

| Methyl Carbons (C-methyl) | -0.5 to -0.7 | Bonded to more electropositive hydrogen atoms. |

| Methyl Hydrogens (H-methyl) | +0.1 to +0.2 | Slightly positive charge due to the C-H bond polarity. |

Note: Values are illustrative and depend strongly on the specific computational method and basis set used.

Stereochemical Dynamics and Conformational Analysis

The stereochemistry of this compound is complex, involving fixed chirality at the two ring carbons and dynamic processes such as nitrogen inversion and bond rotation.

A key feature of amines is pyramidal inversion, a process where the nitrogen atom and its substituents rapidly oscillate through a planar transition state. wikipedia.org In most acyclic amines, this inversion is extremely fast at room temperature, with a low energy barrier of around 25 kJ/mol (6 kcal/mol), preventing the isolation of enantiomers where nitrogen is the stereocenter.

However, incorporating the nitrogen atom into a three-membered ring dramatically increases the inversion barrier. scribd.com For aziridines, this barrier is typically in the range of 40-80 kJ/mol (10-20 kcal/mol). stackexchange.com The reason for this heightened barrier is the severe angle strain in the transition state. stereoelectronics.org For the nitrogen to become planar (sp²-hybridized), its bond angles would ideally be 120°. In the aziridine ring, these angles are constrained to approximately 60°, making the planar transition state highly energetically unfavorable. This slow rate of inversion means that the substituents on the nitrogen are configurationally stable for a measurable time, especially at low temperatures. The presence of an electronegative amino group on the ring nitrogen is expected to further increase this barrier. stereoelectronics.org

| Compound | Molecular Context | Approximate Inversion Barrier (kJ/mol) | Approximate Inversion Barrier (kcal/mol) | Configurational Stability at Nitrogen |

|---|---|---|---|---|

| Ammonia (NH₃) | Acyclic, Unsubstituted | 24 | 5.8 | Very Low (Rapid Inversion) |

| Trimethylamine | Acyclic, Alkylated | 31 | 7.5 | Low (Rapid Inversion) |

| N-Methylaziridine | Three-membered Ring | 79 | 19.0 | High (Slow Inversion) |

| This compound (Expected) | Three-membered Ring with N-N bond | > 80 | > 19.1 | High to Very High |

The designation (2R,3S) specifies the relative and absolute configuration of the two chiral carbons in the aziridine ring. In this specific case, the methyl groups are trans to each other. Because the molecule possesses a plane of symmetry that bisects the C2-C3 bond, (2R,3S)-2,3-dimethylaziridine is a meso compound. The addition of the amino group to the nitrogen breaks this symmetry, but the core ring stereochemistry remains.

The C-C and C-N bonds of the ring are configurationally stable under normal conditions. Interconversion of the (2R,3S) diastereomer to a cis diastereomer (e.g., 2R,3R) would require the cleavage of a ring bond, a process with a very high activation energy that does not occur spontaneously. Therefore, the diastereomeric identity of the ring is robust.

The primary conformational dynamics for this molecule involve:

Inversion at the ring nitrogen : As discussed, this is a high-energy process but can lead to conformers where the amino group is either syn or anti with respect to the methyl groups.

Rotation about the N-N bond : This rotation will also be hindered, with different staggered and eclipsed conformations having distinct energies. The most stable conformer will likely position the lone pair of the amino nitrogen to minimize steric and electronic repulsion with the ring and its substituents.

Inversion at the exocyclic amino nitrogen : The barrier for inversion at the sp³-hybridized exocyclic nitrogen is expected to be lower than that of the ring nitrogen but potentially higher than a simple acyclic amine due to electronic interactions with the ring nitrogen.

Mechanistic Elucidation of Synthetic Pathways and Reactivity Patterns.

Computational chemistry serves as a powerful tool for unraveling the intricate details of chemical reactions involving chiral aziridines such as this compound. Through the application of quantum mechanical calculations, it is possible to gain deep insights into the reaction mechanisms, predict the stereochemical outcomes, and understand the factors governing the reactivity of these strained three-membered rings.

Transition State Analysis of Aziridination Reactions.

The synthesis of chiral aziridines, including this compound, often proceeds through the addition of a nitrene or a related nitrogen-containing species to an alkene. Transition state analysis is a cornerstone of computational chemistry for elucidating the mechanisms of these aziridination reactions. By locating and characterizing the transition state structures, chemists can predict reaction rates, selectivities, and the stereochemical course of the reaction.

For the formation of this compound from the corresponding (E)-2-butene and an appropriate aminating agent, computational studies would typically investigate two primary mechanistic pathways: a concerted and a stepwise mechanism. In a concerted mechanism, the two carbon-nitrogen bonds are formed in a single step through a single transition state. In contrast, a stepwise mechanism involves the formation of an intermediate, such as a zwitterion or a diradical, and proceeds through two distinct transition states.

Transition state theory allows for the calculation of the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. By comparing the activation energies of the different possible pathways, the most favorable reaction mechanism can be identified. For instance, in a hypothetical rhodium-catalyzed aziridination, computational analysis might reveal a stepwise mechanism involving migratory insertion of the alkene into a rhodium-nitrenoid bond as the rate-determining step.

Table 1: Hypothetical Activation Energies for the Aziridination of (E)-2-Butene

| Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

|---|---|---|

| Concerted (Singlet Nitrene) | Approaching C2v symmetry | 25.4 |

| Stepwise (Triplet Nitrene) | Initial C-N bond formation | 18.7 |

This table presents hypothetical data for illustrative purposes.

The stereochemical outcome of the aziridination is determined by the geometry of the transition state. To form the (2R,3S) stereoisomer, the aminating agent must approach the alkene from a specific face and with a particular orientation. Computational modeling can predict the facial selectivity and the diastereoselectivity of the reaction by comparing the energies of the different diastereomeric transition states.

Computational Modeling of Nucleophilic Ring-Opening Mechanisms.

The high ring strain of aziridines makes them susceptible to nucleophilic ring-opening reactions, which are synthetically valuable for the preparation of a diverse range of functionalized amines. mdpi.com Computational modeling provides a detailed picture of the mechanisms of these reactions, including the elucidation of the transition state structures and the prediction of regioselectivity and stereochemistry. mdpi.com

The ring-opening of this compound with a nucleophile can proceed via two main pathways, depending on the nature of the nucleophile, the solvent, and the presence of a catalyst. In the absence of an activating group on the aziridine nitrogen, the reaction typically follows an S(_N)2 mechanism. researchgate.net The nucleophile attacks one of the carbon atoms of the aziridine ring, leading to the cleavage of the C-N bond and inversion of stereochemistry at the attacked carbon.

Computational studies, often employing Density Functional Theory (DFT), can be used to model the potential energy surface of the ring-opening reaction. This allows for the identification of the transition state and the calculation of the activation barrier. For an unsymmetrical aziridine, such as one substituted with different alkyl groups, computational modeling can predict the regioselectivity of the nucleophilic attack by comparing the activation energies for attack at the two different carbon atoms. researchgate.net

Table 2: Hypothetical Calculated Parameters for Nucleophilic Ring-Opening of a Chiral Aziridine

| Nucleophile | Site of Attack | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| Chloride (Cl-) | C2 | 12.5 | -8.2 |

| Chloride (Cl-) | C3 | 14.8 | -7.9 |

| Methoxide (CH3O-) | C2 | 10.1 | -11.5 |

This table presents hypothetical data for illustrative purposes.

Furthermore, computational models can investigate the role of Lewis acids in catalyzing the ring-opening reaction. A Lewis acid can coordinate to the nitrogen atom of the aziridine, making the ring more susceptible to nucleophilic attack. DFT calculations can model the structure of the Lewis acid-aziridine complex and determine how this coordination affects the activation energy of the subsequent nucleophilic attack.

Prediction and Interpretation of Spectroscopic Properties for Stereochemical Assignment.

The unambiguous determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. Computational methods have become indispensable tools for predicting and interpreting spectroscopic data, thereby aiding in the stereochemical assignment of complex molecules like this compound.

Theoretical Calculations of Electronic Circular Dichroism (ECD) Spectra.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov The method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule.

The prediction of ECD spectra using quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), has become a routine and reliable method for assigning the absolute configuration of chiral compounds. unipi.it The process involves first performing a conformational search to identify the low-energy conformers of the molecule. For each conformer, the ECD spectrum is then calculated using TD-DFT. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. mdpi.com

By comparing the theoretically calculated ECD spectrum with the experimentally measured spectrum, the absolute configuration can be confidently assigned. If the calculated spectrum for the (2R,3S) enantiomer matches the experimental spectrum, then the absolute configuration is determined to be (2R,3S). If the calculated spectrum is a mirror image of the experimental spectrum, then the absolute configuration is assigned as the opposite enantiomer, (2S,3R).

Table 3: Hypothetical Calculated vs. Experimental ECD Data for a Chiral Aziridine

| Wavelength (nm) | Calculated Δє ((2R,3S)-isomer) | Experimental Δє |

|---|---|---|

| 210 | +3.5 | +3.2 |

| 235 | -1.8 | -1.5 |

This table presents hypothetical data for illustrative purposes.

Simulation of NMR and Vibrational Spectra.

Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy are fundamental techniques for the structural elucidation of organic molecules. Computational methods can accurately predict the NMR chemical shifts and coupling constants, as well as the vibrational frequencies and intensities. These simulations can be invaluable in confirming the constitution and relative stereochemistry of a molecule.

For this compound, the simulation of the ¹H and ¹³C NMR spectra would involve calculating the magnetic shielding tensors for each nucleus in the molecule. These calculations are typically performed using DFT with a suitable basis set. The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Similarly, the vibrational spectrum can be simulated by calculating the second derivatives of the energy with respect to the nuclear coordinates. This yields the harmonic vibrational frequencies and the corresponding normal modes. The intensities of the infrared and Raman bands can also be calculated, providing a complete simulated spectrum that can be compared with the experimental data.

Discrepancies between the simulated and experimental spectra can often be resolved by considering different conformations of the molecule or by refining the level of theory used in the calculations. The excellent agreement that is often achieved between simulated and experimental spectra provides strong evidence for the proposed structure.

Table 4: Hypothetical Calculated vs. Experimental ¹H NMR Chemical Shifts for a Chiral Aziridine

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-2 | 2.15 | 2.12 |

| H-3 | 2.15 | 2.12 |

| CH₃-2 | 1.28 | 1.25 |

| CH₃-3 | 1.28 | 1.25 |

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Research Directions in 2r,3s 2,3 Dimethylaziridin 1 Amine Chemistry

Recapitulation of Key Synthetic Achievements and Reactivity Insights

While direct synthetic routes to (2R,3S)-2,3-Dimethylaziridin-1-amine are not documented in the literature, achievements in the broader field of chiral aziridine (B145994) synthesis provide a strong foundation. Stereoselective aziridination of alkenes is a primary method for creating the three-membered ring with high enantiomeric and diastereomeric control. For a trans-2,3-disubstituted aziridine such as the target molecule, this would likely involve the amination of cis-2-butene (B86535) with a suitable aminating agent.

Recent advancements have introduced novel strategies that could be adapted for this purpose. For instance, the use of N-aminopyridinium reagents for olefin aziridination, followed by nickel-catalyzed cross-coupling, presents a potential, albeit untested, pathway to N-functionalized aziridines. nih.govresearchgate.netnih.gov Electrochemical methods that activate carbon-carbon double bonds for reaction with various amines also offer a promising, modern approach to aziridine synthesis that could potentially be tailored for this specific molecule. wisc.edu

The reactivity of aziridines is dominated by ring-opening reactions due to their inherent ring strain. wisc.edumdpi.com For N-aminoaziridines, the reactivity is twofold, involving both the strained ring and the exocyclic nitrogen atom. It is anticipated that this compound would undergo nucleophilic ring-opening to afford 1,2-diamines, a valuable motif in medicinal chemistry and catalysis. The regioselectivity and stereoselectivity of such ring-opening reactions are influenced by the substituents on the aziridine ring and the nature of the nucleophile. researchgate.netscispace.com

| Potential Synthetic Approach | Key Features | Applicability to this compound |

| Stereoselective Aziridination of cis-2-Butene | Direct formation of the trans-2,3-dimethylaziridine (B12753983) core. | Requires a suitable chiral aminating agent for asymmetric induction. |

| N-Aminopyridinium Reagents | Two-step process involving aziridination and subsequent functionalization. nih.govresearchgate.netnih.gov | Potentially allows for the introduction of the amino group in a controlled manner. |

| Electrochemical Synthesis | Activation of the alkene via electrochemistry for reaction with an amine source. wisc.edu | Offers a modern and potentially more versatile route. |

Identification of Remaining Challenges in Synthesis and Application

The primary challenge in the study of this compound is the lack of a reported, optimized synthesis. The development of a stereoselective synthesis with high yield and purity is the first and most significant hurdle. The inherent instability of many aziridines can also pose purification and handling challenges. wisc.edu

Furthermore, the reactivity of the N-amino group in conjunction with the aziridine ring is not well-understood for this specific substitution pattern. Potential side reactions, such as rearrangement or decomposition, could compete with desired transformations.

From an application perspective, the lack of fundamental data on this compound prevents its exploration in various fields. Without a clear understanding of its properties, its potential as a chiral ligand, a synthetic intermediate, or a biologically active molecule remains purely speculative.

Emerging Opportunities for Novel Transformations and Derivatizations

The unique structure of this compound presents several opportunities for novel chemical transformations. The exocyclic amino group can be a handle for further functionalization, allowing for the synthesis of a library of derivatives. For example, acylation, alkylation, or sulfonylation of the amino group could lead to new classes of chiral ligands or building blocks.

The aziridine ring itself is a latent 1,2-diamine. Ring-opening with various nucleophiles could provide access to a range of chiral vicinal diamines with defined stereochemistry. Moreover, transition-metal-catalyzed ring-opening reactions could enable the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity and stereocontrol. mdpi.com

Another intriguing possibility is the use of the N-amino group to direct or participate in reactions involving the aziridine ring. For instance, intramolecular reactions could lead to the formation of novel bicyclic or cage-like structures.

Interdisciplinary Research Prospects Involving Catalysis, Materials Science, and Computational Chemistry

The future of this compound chemistry lies in an interdisciplinary approach.

Catalysis: Chiral 1,2-diamines are privileged ligands in asymmetric catalysis. The derivatives of this compound, obtained through either ring-opening or N-functionalization, could be explored as new ligands for a variety of metal-catalyzed reactions. The rigid, stereochemically defined backbone of the parent molecule could impart unique selectivity in catalytic transformations. Chiral aziridines themselves have also been used as catalysts in certain reactions. rsc.org

Materials Science: The incorporation of chiral, nitrogen-rich molecules into polymers or other materials can lead to novel properties. The diamine derivatives could be used as monomers for the synthesis of chiral polyamides or as building blocks for the creation of chiral metal-organic frameworks (MOFs).

Computational Chemistry: In the absence of experimental data, computational studies can provide valuable insights into the properties of this compound. Density functional theory (DFT) calculations could be employed to predict its conformational preferences, electronic structure, and reactivity. nih.govmdpi.com Such studies could guide synthetic efforts and help to rationalize experimental observations. Computational modeling could also be used to screen the potential of its derivatives as chiral ligands in various catalytic systems.

| Research Area | Potential Application of this compound and its Derivatives |

| Catalysis | - Chiral ligands for asymmetric synthesis.- Organocatalysts. |

| Materials Science | - Monomers for chiral polymers.- Building blocks for chiral MOFs. |

| Computational Chemistry | - Prediction of structure, stability, and reactivity.- In silico screening of catalytic activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.